(6-Hydroxy-2,3-dimethylphenyl)(phenyl)methanone
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Overview
Description
(6-Hydroxy-2,3-dimethylphenyl)(phenyl)methanone is an organic compound with a complex structure that includes both hydroxyl and ketone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Hydroxy-2,3-dimethylphenyl)(phenyl)methanone typically involves the reaction of 6-hydroxy-2,3-dimethylbenzaldehyde with phenylmagnesium bromide, followed by oxidation. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(6-Hydroxy-2,3-dimethylphenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form secondary alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(6-Hydroxy-2,3-dimethylphenyl)(phenyl)methanone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (6-Hydroxy-2,3-dimethylphenyl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and interactions with biological molecules. The compound may exert its effects through the modulation of enzyme activities, receptor binding, and alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
(3-Methylphenyl)(phenyl)methanone: Similar structure but lacks the hydroxyl group.
(3,4-Dihydroxy-2-nitrophenyl)(phenyl)methanone: Contains additional hydroxyl and nitro groups.
Uniqueness
(6-Hydroxy-2,3-dimethylphenyl)(phenyl)methanone is unique due to the presence of both hydroxyl and ketone functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
108478-10-0 |
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Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
(6-hydroxy-2,3-dimethylphenyl)-phenylmethanone |
InChI |
InChI=1S/C15H14O2/c1-10-8-9-13(16)14(11(10)2)15(17)12-6-4-3-5-7-12/h3-9,16H,1-2H3 |
InChI Key |
PUKCQGZMDPKENY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)O)C(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
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